![molecular formula C13H9BrN2 B3747349 3-(4-bromophenyl)imidazo[1,5-a]pyridine](/img/structure/B3747349.png)
3-(4-bromophenyl)imidazo[1,5-a]pyridine
説明
3-(4-bromophenyl)imidazo[1,5-a]pyridine, also known as BRD-708, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit promising activity against several diseases, including cancer, inflammation, and infectious diseases.
科学的研究の応用
Synthesis of Derivatives
- The synthesis of imidazo[1,2-a]pyridines, including those with a 4-bromophenyl group, is achieved through reactions with triethylamine, forming compounds like indoles and imidazopyridines. This process showcases the versatility of these compounds in chemical synthesis (Khalafy, Setamdideh, & Dilmaghani, 2002).
Orientation in Bromination
- Studies on the bromination of 2-aryl-and-alkyl-imidazo[1,2-a]pyridines, including those with bromophenyl groups, reveal specific patterns in hydrogen replacement during the bromination process. This research provides insights into the chemical behavior and potential applications in synthesis (Godovikova & Gol'dfarb, 1965).
Fluorescent Probes in Liposome Models
- Imidazo[1,5-a]pyridine-based compounds, including those with a bromophenyl group, are being investigated for use as fluorescent probes. They exhibit promising photophysical properties and have potential applications in biological studies and cellular health monitoring (Renno et al., 2022).
Low-Cost Emitters in Optoelectronics
- Research into 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which can include the bromophenyl group, highlights their potential in optoelectronics. They exhibit significant Stokes' shift and can be used to create low-cost luminescent materials (Volpi et al., 2017).
Catalysis in Organic Synthesis
- The catalytic use of imidazo[1,2-a]pyridine derivatives in synthesis, including bromophenyl variants, is demonstrated in the creation of complex structures like indoles. This application is crucial in the development of novel organic compounds (Hung et al., 2019).
Corrosion Inhibition
- Imidazo[4,5-b] pyridine derivatives, which can be related to the bromophenyl group, have been evaluated for their efficacy in inhibiting corrosion on steel surfaces, demonstrating their potential in industrial applications (Saady et al., 2021).
Pharmaceutical Moiety Development
- The imidazo[1,2-a]pyridine scaffold, of which bromophenyl derivatives are a part, is recognized for its wide range of applications in medicinal chemistry, highlighting its potential in drug development (Deep et al., 2016)
特性
IUPAC Name |
3-(4-bromophenyl)imidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKRGAAPIRGMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795342 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Bromophenyl)imidazo[1,5-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-chlorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B3747272.png)
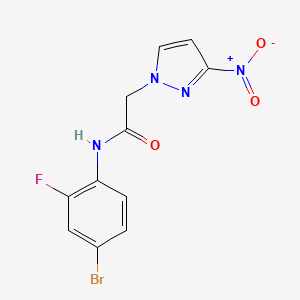

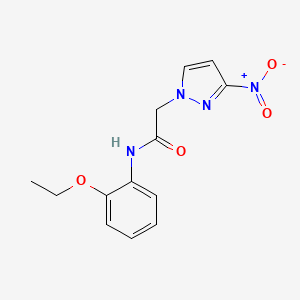
![3-fluoro-N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B3747299.png)
![N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)thiophene-2-carboxamide](/img/structure/B3747306.png)
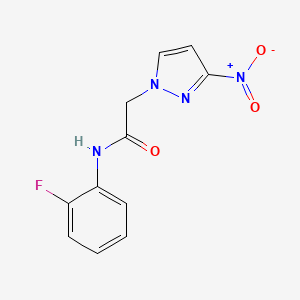
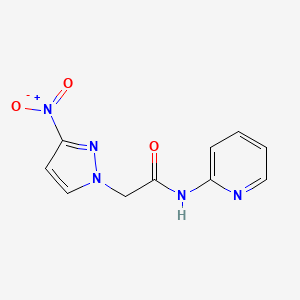
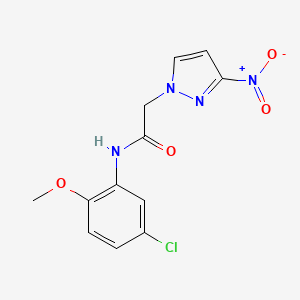

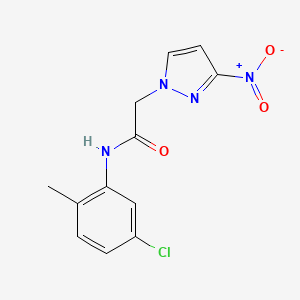
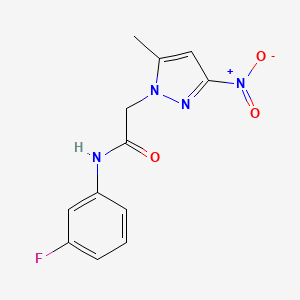
![2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B3747355.png)
![N-(2-furylmethyl)-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3747372.png)